molecular formula C13H20Br2N4OSi B11826137 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B11826137
M. Wt: 436.22 g/mol
InChI Key: NWEKESMWMKLASP-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine atoms, a tert-butyldimethylsilyl group, and a triazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or NBS in solvents like dichloromethane.

    Silylation: TBDMS-Cl in the presence of imidazole or pyridine.

    Deprotection: TBAF in THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while deprotection reactions yield the corresponding alcohol.

Scientific Research Applications

6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The bromine atoms and the triazolo[1,5-a]pyrazine core play a crucial role in its binding affinity and activity. The compound may inhibit or activate specific pathways depending on its structural features and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of both bromine atoms and a tert-butyldimethylsilyl group, which confer distinct chemical properties and reactivity. Its triazolo[1,5-a]pyrazine core also differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H20Br2N4OSi

Molecular Weight

436.22 g/mol

IUPAC Name

tert-butyl-[(6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C13H20Br2N4OSi/c1-8-10(14)17-11(15)12-16-9(18-19(8)12)7-20-21(5,6)13(2,3)4/h7H2,1-6H3

InChI Key

NWEKESMWMKLASP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C2=NC(=NN12)CO[Si](C)(C)C(C)(C)C)Br)Br

Origin of Product

United States

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